molecular formula C13H14N2O2 B12907069 6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-12-8

6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12907069
CAS No.: 87426-12-8
M. Wt: 230.26 g/mol
InChI Key: DESKTPLIHATSSH-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry and pharmacological research . Pyridazin-3(2H)-one derivatives are recognized as a versatile pharmacophore with a broad spectrum of reported biological activities . Historically explored for cardiovascular applications, this core structure has since been associated with a wide range of research areas, including the investigation of anti-inflammatory, analgesic, antiasthmatic, and antiplatelet agents . The ease of functionalization at various positions on the pyridazinone ring makes it a valuable and flexible building block for designing novel bioactive molecules and synthesizing new chemical entities for drug discovery programs . Researchers value this pharmacophore for its potential to interact with multiple biological targets. Specific derivatives have been studied as phosphodiesterase 4 (PDE4) inhibitors, which is a key mechanism for potential therapeutic interventions in conditions like chronic obstructive pulmonary disease (COPD) and asthma . Other research avenues for pyridazinone-containing compounds include exploring their activity as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, cyclooxygenase (COX) inhibitors, and agents with antinociceptive properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87426-12-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-11(7-10(9)2)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

DESKTPLIHATSSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2=NNC(=O)C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3,4-dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazinone moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases such as potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridazinone ring significantly impact molecular interactions. Key comparisons include:

  • 6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CAS 1172451-50-1) :

    • Substitutions: Chlorine at position 6; 3,4-dimethylphenyl at position 2.
    • Electronic Effects: The electron-withdrawing chlorine atom at position 6 contrasts with the electron-donating methoxy group in the target compound. This difference alters reactivity and binding affinity to biological targets .
  • 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one (CAS 55901-95-6): Substitutions: 3,4-Dimethoxyphenyl group at position 6.

Pharmacological Activity

  • 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones: These tetrahydro derivatives exhibit significant analgesic activity (p<0.001) in hot-plate models, though less potent than aspirin. The partial saturation of the pyridazinone ring and benzylidene substitution at position 4 likely modulate their activity . Target Compound: The aromatic pyridazinone core and lipophilic 3,4-dimethylphenylmethoxy group may favor interactions with central nervous system targets, though empirical data are needed .
  • 5-Chloro-4-(4-methoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one derivatives: Optimized as NPBWR1 antagonists (e.g., CYM50769, IC50 <1 µM). Substitutions at positions 2, 4, and 5 are critical for activity. The target compound’s substitution at position 6 may offer novel selectivity profiles .

Solubility and Physicochemical Properties

  • 6-Phenyl-pyridazin-3(2H)-one: Solubility in pharmaceutical solvents (e.g., ethanol, PEG-400) is moderate, influenced by the hydrophobic phenyl group. The target compound’s methoxy linker and dimethyl groups may reduce aqueous solubility compared to phenyl derivatives .
  • 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one :

    • Higher polarity from methoxy groups improves solubility in polar solvents. Molecular weight = 232.24 g/mol, compared to the target compound’s estimated 242.3 g/mol .

Structural and Functional Data Table

Compound Name Substituent at Position 6 Other Substituents Molecular Weight (g/mol) Key Properties
6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one (3,4-Dimethylphenyl)methoxy None ~242.3 High lipophilicity, moderate solubility
6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one Chlorine 3,4-Dimethylphenyl (position 2) ~248.7 Electron-withdrawing, low solubility
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one 3,4-Dimethoxyphenyl None 232.24 Polar, enhanced solubility
6-Phenyl-4-benzylidene-tetrahydro-pyridazin-3(2H)-one Phenyl 4-Benzylidene (tetrahydro core) ~294.3 Analgesic activity, partial saturation

Biological Activity

6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 1251582-60-1

Synthesis

The synthesis of this compound typically involves the reaction of pyridazinone derivatives with 3,4-dimethylphenol under controlled conditions. The process yields a compound that exhibits various biological activities.

Antitumor Activity

Recent studies have highlighted the potential of pyridazinone derivatives, including this compound, as anticancer agents. For instance, a study conducted on a series of pyridazinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound showed promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) .

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of cell cycle progression : The compound has been shown to interfere with key regulatory proteins involved in the cell cycle.
  • Induction of apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory diseases .

Case Studies

StudyFindings
Antitumor Activity Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cells with IC50 values in the low micromolar range.
Mechanism Exploration Induced apoptosis through caspase activation and modulation of cell cycle proteins.
Anti-inflammatory Effects Reduced NO production and cytokine release in LPS-stimulated macrophages.

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